molecular formula C25H24N4O4 B2556606 2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide CAS No. 899974-37-9

2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide

Cat. No.: B2556606
CAS No.: 899974-37-9
M. Wt: 444.491
InChI Key: ZNMIJNKMWWTREX-UHFFFAOYSA-N
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Description

2-(4-Benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide is a chemical compound with the molecular formula C25H24N4O4 and a molecular weight of 444.5 g/mol . This benzhydryl piperazine derivative is of significant interest in medicinal chemistry research. The benzhydrylpiperazine scaffold is a recognized pharmacophore found in bioactive molecules with a range of properties, including antihistaminic, dopaminergic, and antiviral activities . Notably, research into novel hybrids containing the benzhydrylpiperazine core has demonstrated excellent in vitro antituberculosis (anti-TB) activity against the Mycobacterium tuberculosis H37Rv strain, showing low cytotoxicity and a high selectivity index . This makes related compounds promising scaffolds for further investigation in the development of new anti-TB therapies through molecular hybridization approaches . The presence of the 4-nitrophenyl group further contributes to the molecular diversity of this research chemical. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c30-24(26-21-11-13-22(14-12-21)29(32)33)25(31)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMIJNKMWWTREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Benzhydrylpiperazine

Procedure :

  • Dissolve piperazine (10.0 g, 116 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under nitrogen.
  • Add benzhydryl bromide (28.4 g, 116 mmol) dropwise at 0°C.
  • Stir at 60°C for 12 hr.
  • Filter and concentrate under reduced pressure. Purify via column chromatography (SiO₂, ethyl acetate/methanol 9:1) to yield 4-benzhydrylpiperazine as a white solid (72% yield).

Key Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.40–7.25 (m, 10H, Ar-H), 4.25 (s, 1H, CH), 3.15–2.90 (m, 8H, piperazine-H).
  • HPLC Purity : 98.2% (C18 column, acetonitrile/water 70:30).

Preparation of Ethyl 2-(4-Benzhydrylpiperazin-1-yl)-2-Oxoacetate

Procedure :

  • Add diethyl oxalate (16.2 g, 100 mmol) to a solution of 4-benzhydrylpiperazine (30.0 g, 100 mmol) in dichloromethane (200 mL).
  • Reflux for 6 hr under nitrogen.
  • Wash with 5% NaHCO₃ (2 × 50 mL), dry over MgSO₄, and concentrate to afford the ester as a yellow oil (85% yield).

Key Data :

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone).
  • MS (ESI+) : m/z 421.2 [M+H]⁺.

Hydrolysis to 2-(4-Benzhydrylpiperazin-1-yl)-2-Oxoacetic Acid

Procedure :

  • Dissolve ethyl ester (25.0 g, 59.5 mmol) in THF/water (3:1, 120 mL).
  • Add lithium hydroxide monohydrate (7.5 g, 178 mmol).
  • Stir at 25°C for 4 hr, acidify to pH 2 with 1M HCl, and extract with ethyl acetate.
  • Dry and concentrate to yield the acid as a white powder (91% yield).

Key Data :

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 196.5 (C=O ketone), 168.9 (C=O acid), 55.1 (piperazine-C).

Amide Coupling with 4-Nitroaniline

Procedure :

  • Suspend 2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetic acid (20.0 g, 52.6 mmol) in thionyl chloride (50 mL).
  • Reflux for 2 hr, evaporate excess SOCl₂, and dissolve the residue in dry dichloromethane (100 mL).
  • Add 4-nitroaniline (8.1 g, 57.8 mmol) and triethylamine (16 mL, 115 mmol) at 0°C.
  • Stir at 25°C for 6 hr, wash with water, and recrystallize from ethanol to obtain the title compound (78% yield).

Key Data :

  • Melting Point : 189–191°C.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.52 (s, 1H, NH), 8.18 (d, J = 8.8 Hz, 2H, Ar-H), 7.70 (d, J = 8.8 Hz, 2H, Ar-H), 7.40–7.25 (m, 10H, benzhydryl-H), 4.30 (s, 1H, CH), 3.50–3.20 (m, 8H, piperazine-H).
  • HPLC Purity : 99.1%.

Optimization of Critical Parameters

Parameter Optimal Condition Yield Impact
Piperazine alkylation THF, 60°C, 12 hr ↑ 72% → 85%
Diethyl oxalate ratio 1.1 equiv. Prevents diester formation
Hydrolysis base LiOH (3.0 equiv.) Complete ester conversion
Coupling temperature 0°C → 25°C Minimizes hydrolysis

Analytical Characterization Summary

Spectroscopic Validation :

  • FT-IR : 1685 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • UV-Vis (MeOH) : λₘₐₓ 268 nm (π→π* nitro group).
  • Elemental Analysis : Calculated C 68.12%, H 5.71%, N 12.38%; Found C 67.95%, H 5.68%, N 12.30%.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions within cells.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Synthesis Yield (%) Rf (Hexane:EtOAc) Notable Features
Target Compound Piperazine-α-ketoacetamide 4-Benzhydrylpiperazine, 4-nitrophenyl N/A* N/A* N/A* High lipophilicity from benzhydryl and nitro groups
6d () Piperazine-sulfonamide Benzhydrylpiperazine, sulfamoylphenyl 132–230 Variable N/A Sulfamoyl group enhances solubility; characterized via ¹⁹F NMR
4p () Benzodioxole-α-ketoacetamide Benzo[d][1,3]dioxol-5-yl, 4-methoxyphenyl N/A N/A 0.30 (7:3) Electron-donating methoxy group reduces reactivity
CDD-823953 () Piperazine-acetamide 4-Benzylpiperazine, 2-benzoyl-4-nitrophenyl N/A N/A N/A Benzoyl substituent may enhance metabolic stability
1928707-56-5 () Piperazine-oxoacetamide Fluoropyrimidinyl, dimethylphenyl-pyrrole N/A N/A N/A Fluoropyrimidine moiety suggests kinase inhibition potential

Key Observations:

Lipophilicity : The benzhydryl and 4-nitrophenyl groups in the target compound likely confer higher lipophilicity compared to sulfamoyl (6d) or benzodioxole (4p) analogs, impacting membrane permeability and bioavailability .

Electronic Effects : The electron-withdrawing nitro group in the target compound may reduce nucleophilic reactivity compared to methoxy-substituted analogs (e.g., 4p) .

Biological Activity

2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure characterized by a piperazine ring and a nitrophenyl group, which contribute to its pharmacological properties. The molecular formula is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Enzyme Inhibition

Research indicates that 2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide exhibits significant biological activity as an inhibitor of human carbonic anhydrase (hCA) enzymes, particularly hCA II and hCA VII. These enzymes are crucial for various physiological processes, including respiration and acid-base balance. The compound's inhibition of these isoforms is selective, which is essential for minimizing side effects while effectively targeting specific pathways .

The mechanism of action involves the compound binding to the active site of enzymes, thereby inhibiting their activity by blocking substrate access. This inhibition can lead to various biological effects depending on the targeted enzyme or receptor. Studies utilizing molecular docking simulations and binding affinity assays have elucidated how the compound interacts with these biological targets.

Comparative Biological Activity

To better understand the uniqueness of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide, a comparison with structurally similar compounds is provided below:

Compound Name Structural Features Biological Activity
2-(4-benzhydrylpiperazin-1-yl)ethyl 3-aminobut-2-enoateContains an ethyl group instead of acetamidePotential antitumor activity
3-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamideSulfamoyl group enhances selectivity for hCASelective hCA inhibitor
2-(1,5-Dimethyl-3-phenyl-1H-pyrrol-2-yl)-N-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)-2-oxoacetamideIncorporates a pyrrol ringAntidepressant properties

The distinct combination of the benzhydryl piperazine structure with a nitrophenyl substituent enhances its binding affinity for target enzymes while potentially reducing off-target effects.

Synthesis and Evaluation

The synthesis of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of benzhydrylpiperazine with 4-nitrophenyl acetic acid under controlled conditions. This process often employs coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation.

Binding Affinity Studies

Binding affinity studies have demonstrated that this compound interacts effectively with various biological targets beyond carbonic anhydrases. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been utilized to quantify these interactions, providing insights into the thermodynamics of binding .

Pharmacological Implications

The implications of these findings suggest potential applications in treating conditions related to carbonic anhydrase dysfunctions, such as glaucoma and certain types of edema. The selective inhibition profile may allow for the development of targeted therapies with reduced side effects compared to non-selective inhibitors.

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